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Compound of Interest

Compound Name: 2-Amino-3-methylbenzaldehyde

Cat. No.: B3038281 Get Quote

An In-Depth Technical Guide to 2-Amino-3-methylbenzaldehyde (CAS 84902-24-9):

Properties, Synthesis, and Applications in Drug Discovery

Introduction
2-Amino-3-methylbenzaldehyde (CAS No. 84902-24-9) is a substituted aromatic aldehyde

that has emerged as a valuable and versatile building block in modern organic synthesis and

medicinal chemistry.[1] Its unique molecular architecture, featuring an aldehyde, a primary

amine, and a methyl group positioned on a benzene ring, provides a rich platform for a diverse

range of chemical transformations. The electronic interplay between the electron-donating

amino group and the electron-withdrawing aldehyde function dictates its reactivity, making it a

key intermediate for the synthesis of pharmaceuticals, dyes, and complex heterocyclic

systems.[1][2] This guide offers a comprehensive technical overview for researchers, scientists,

and drug development professionals, detailing its physicochemical properties, spectroscopic

characterization, synthesis methodologies, and critical applications.

Part 1: Physicochemical and Structural
Characterization
The utility of 2-Amino-3-methylbenzaldehyde stems from its distinct structural features. The

ortho-disposition of the amino and aldehyde groups facilitates intramolecular hydrogen bonding

and enables its participation as a bidentate ligand or precursor in cyclization reactions. The

adjacent methyl group provides steric influence, which can be leveraged to control

regioselectivity in subsequent reactions and enhance the stability of derivatives.[1]
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Table 1: Core Properties and Identifiers of 2-Amino-3-methylbenzaldehyde

Property Value Source(s)

CAS Number 84902-24-9 [1][3][4][5][6]

Molecular Formula C₈H₉NO [1][3][4][5]

Molecular Weight 135.16 g/mol [1][3][4][5]

IUPAC Name
2-amino-3-

methylbenzaldehyde
[1][3][6]

Synonyms
Benzaldehyde, 2-amino-3-

methyl-
[5][6]

SMILES CC1=C(C(=CC=C1)C=O)N [1][3]

InChI Key
ONXVKRQZYPIRQJ-

UHFFFAOYSA-N
[1][3]

Predicted Boiling Point 265.3 ± 28.0 °C [5]

Predicted Density 1.129 ± 0.06 g/cm³ [5]

Part 2: Spectroscopic Analysis for Structural
Verification
Confirming the identity and purity of 2-Amino-3-methylbenzaldehyde is paramount. A

combination of spectroscopic techniques provides a definitive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a sharp singlet for

the aldehyde proton (-CHO) between δ 9.5-10.5 ppm. The aromatic protons will appear in

the δ 6.5-7.5 ppm region, with their splitting pattern revealing the substitution on the ring. A

singlet for the methyl group (-CH₃) will be observed in the upfield region, typically around δ
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2.0-2.5 ppm. The amino group (-NH₂) protons often present as a broad singlet, the chemical

shift of which can vary depending on solvent and concentration.

¹³C NMR: The carbon spectrum will corroborate the structure, with a characteristic signal for

the aldehyde carbonyl carbon downfield (δ 190-200 ppm). Aromatic carbons will resonate

between δ 110-150 ppm, and the methyl carbon will appear upfield around δ 15-25 ppm.

Experimental Protocol: ¹H NMR Spectrum Acquisition
This protocol outlines a standard procedure for sample preparation and analysis, ensuring

reproducible and high-quality data.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 2-Amino-3-methylbenzaldehyde.

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a

clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals.

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Cap the NMR tube securely and gently invert several times to ensure a homogenous

solution.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity, which is crucial

for achieving high resolution.

Data Acquisition:

Acquire a standard ¹H NMR spectrum using a pulse angle of 90 degrees.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
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Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Integrate the peaks to determine the relative ratio of protons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The

spectrum of 2-Amino-3-methylbenzaldehyde will be characterized by the following absorption

bands:

N-H Stretch: Two distinct peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary

amine (-NH₂).

C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1700 cm⁻¹.

Conjugation with the aromatic ring and intramolecular hydrogen bonding with the adjacent

amino group may shift this peak to a lower frequency.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.

For 2-Amino-3-methylbenzaldehyde, the electron ionization (EI) mass spectrum would be

expected to show a molecular ion peak (M⁺) at m/z = 135, corresponding to the molecular

weight. Key fragmentation pathways would involve the loss of the aldehyde proton (M-1) or the

entire formyl group (M-29), providing further structural confirmation.

Part 3: Strategic Synthesis Methodologies
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The synthesis of 2-Amino-3-methylbenzaldehyde can be approached through both classical

and modern synthetic routes, each with distinct advantages.

Classical Synthesis: Reduction of a Nitro Precursor
A common and reliable method begins with a commercially available nitro-substituted

benzaldehyde. The core of this strategy is the selective reduction of the nitro group to a primary

amine without affecting the aldehyde functionality.[1]

3-Methyl-2-nitrobenzaldehyde

Reducing Agent
(e.g., Fe/HCl or H₂, Pd/C)

 Step 1: Reduction 

Reaction Workup
(Neutralization, Extraction)

 Step 2: Isolation 

2-Amino-3-methylbenzaldehyde
(CAS 84902-24-9)

Click to download full resolution via product page

Caption: Classical synthesis workflow for 2-Amino-3-methylbenzaldehyde.

Experimental Protocol: Synthesis via Nitro Reduction
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 3-methyl-2-nitrobenzaldehyde (1 equivalent) and a suitable solvent such as

ethanol or acetic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b3038281?utm_src=pdf-body
https://www.smolecule.com/products/s3326707
https://www.benchchem.com/product/b3038281?utm_src=pdf-body-img
https://www.benchchem.com/product/b3038281?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3038281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Addition of Reducing Agent: Add iron powder (Fe, ~3 equivalents) followed by the slow,

portion-wise addition of concentrated hydrochloric acid (HCl). The reaction is exothermic and

may require external cooling to maintain control.

Reaction Monitoring: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction

progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Workup and Isolation:

Cool the reaction mixture to room temperature and filter to remove the iron salts.

Carefully neutralize the filtrate with an aqueous solution of sodium bicarbonate (NaHCO₃)

or sodium hydroxide (NaOH) until the pH is basic.

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or

dichloromethane).

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude 2-Amino-3-methylbenzaldehyde using column

chromatography on silica gel to obtain the final product with high purity.

Modern Synthetic Approaches
More advanced strategies offer improved efficiency and functional group tolerance. Boron-

directed C-H activation is a notable example, where an iridium catalyst installs a boronate ester

onto the aromatic ring, which is subsequently converted to the amino group via amination or a

Suzuki-Miyaura coupling reaction.[1] These methods are particularly advantageous for creating

complex derivatives with high precision.[1]

Part 4: Applications in Drug Development and
Synthesis
The true value of 2-Amino-3-methylbenzaldehyde lies in its application as a versatile

synthon. Its ability to readily form Schiff bases (imines) upon reaction with primary amines is

central to its utility in constructing complex molecular frameworks.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b3038281?utm_src=pdf-body
https://www.smolecule.com/products/s3326707
https://www.smolecule.com/products/s3326707
https://www.benchchem.com/product/b3038281?utm_src=pdf-body
https://www.smolecule.com/products/s3326707
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3038281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Case Study: Antiviral Prodrug Synthesis
The development of prodrugs is a key strategy to improve the pharmacokinetic properties of

active pharmaceutical ingredients (APIs). Derivatives of 2-Amino-3-methylbenzaldehyde
have been instrumental in synthesizing prodrugs of Abacavir, a potent inhibitor of HIV-1 reverse

transcriptase.[1] In this approach, a Schiff base is formed between the aldehyde and an amine-

containing drug, creating a linkage that is stable in circulation but can be hydrolyzed at the

target site to release the active drug.

Prodrug Synthesis

In Vivo

2-Amino-3-methylbenzaldehyde

Schiff Base Prodrug
(Enhanced Delivery)

Amine-containing API
(e.g., Abacavir)

 Condensation
(Imine Formation) 

Active API Released
at Target Site Inactive Carrier

 Hydrolysis
(e.g., low pH) 
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Caption: Prodrug strategy using a Schiff base linkage.

Other Key Applications
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Asymmetric Synthesis: Chiral acetals derived from this compound have been used as

auxiliaries to direct stereoselective nucleophilic additions, achieving high diastereomeric

ratios in the synthesis of complex molecules like Amprenavir analogs.[1]

Heterocyclic Chemistry: It is a precursor for synthesizing quinolines and other heterocyclic

systems, which are common scaffolds in pharmaceuticals.

Dyes and Pigments: The chromophoric nature of the molecule makes it a useful intermediate

in the production of various colorants.[1]

Agrochemicals: Benzaldehyde derivatives are explored for their herbicidal and fungicidal

properties, which are often linked to the generation of reactive oxygen species (ROS) that

induce oxidative stress in target organisms.[1]

Part 5: Safety, Handling, and Storage
As with any chemical reagent, proper handling of 2-Amino-3-methylbenzaldehyde is essential

for laboratory safety.

Hazard Identification: The compound is classified with GHS hazard statements H315

(causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause

respiratory irritation).[3] The signal word is "Warning".[3]

Handling Precautions:

Always handle in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.

Avoid inhalation of vapors and direct contact with skin and eyes.

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or

argon) in a cool, dry place, typically at 2–8 °C, to prevent degradation via oxidation or

polymerization.[5]

Conclusion
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2-Amino-3-methylbenzaldehyde (CAS 84902-24-9) is more than a simple chemical

intermediate; it is a strategic tool for chemists in both academic and industrial research. Its well-

defined reactivity, particularly in the formation of Schiff bases, combined with accessible

synthesis routes, makes it an invaluable precursor for a wide array of high-value molecules.

From enhancing the delivery of antiviral drugs to enabling complex stereocontrolled reactions,

its contributions continue to expand, solidifying its role as a key player in the landscape of

modern organic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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